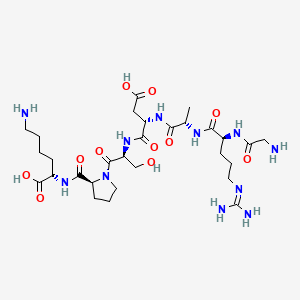
Gly-Arg-Ala-Asp-Ser-Pro-Lys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Gly-Arg-Ala-Asp-Ser-Pro-Lys” is a peptide sequence that is often used in scientific research . It is a synthetic peptide, which means it is not naturally occurring but is created in a laboratory . This peptide is known to be a negative control for the integrin-binding peptide GRGDSPK .
Synthesis Analysis
The synthesis of peptides like “this compound” involves the formation of peptide bonds between the constituent amino acids . This process requires the protection of certain amino and carboxyl groups during the synthesis to prevent unwanted reactions . The peptide bond formation is achieved by activating the designated carboxyl function so that it will acylate the one remaining free amine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its empirical formula, C29H51N11O11 . The molecular weight of this peptide is 729.78 .Physical And Chemical Properties Analysis
The peptide “this compound” is a lyophilized powder and should be stored at a temperature of -20°C . It has an assay of ≥97% (HPLC) and a peptide content of 60% .Wissenschaftliche Forschungsanwendungen
Cell Adhesion and Binding Specificity : The peptide sequence, similar to Gly-Arg-Gly-Asp-Ser-Pro-Cys, influences cell adhesion and binding specificity. This was observed in studies where peptides analogous to this sequence inhibited the attachment of cells to fibronectin or vitronectin substrates. Different alterations in the sequence resulted in varying impacts on cell adhesion, suggesting that specific receptors recognize differences in the Arg-Gly-Asp tripeptide's conformation and environment (Pierschbacher & Ruoslahti, 1987).
Inhibition of Fibronectin Binding : A study on primary mesenchyme cells showed that certain peptides, including one with a sequence similar to Gly-Arg-Ala-Asp-Ser-Pro-Lys, inhibited the binding of fibronectin to cell surfaces. This suggests a role for such peptides in modulating cell migration and interactions with the extracellular matrix (Katow, Yazawa, & Sofuku, 1990).
Nuclear Magnetic Resonance (NMR) Studies : The peptide sequence, as part of a larger peptide derived from myelin basic protein, was studied using NMR. The research focused on its conformation in solution and found evidence of a type-II beta-turn, which could be significant for understanding the structure of antibody receptor sites (Mendz & Moore, 1985).
Role in Angiogenesis : An analysis of human tumor-derived angiogenin, which is a protein involved in angiogenesis, revealed an amino acid sequence that includes segments similar to this compound. This sequence was part of a larger protein sequence associated with tumor angiogenesis (Strydom et al., 1985).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSKTVOHRZIAQ-RABCQHRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51N11O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745498 |
Source


|
| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125455-58-5 |
Source


|
| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


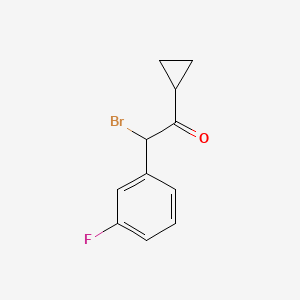
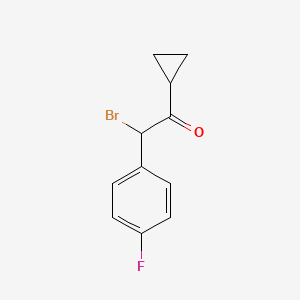
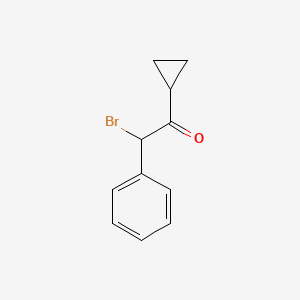
![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)
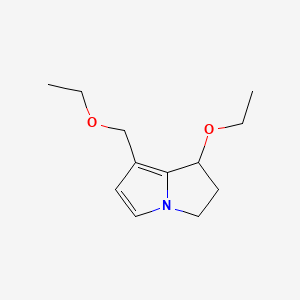
![Methyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B589985.png)


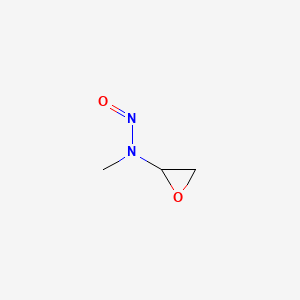
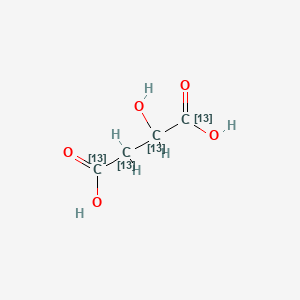
![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)
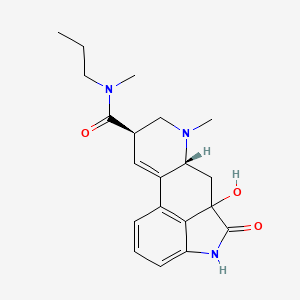
![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)